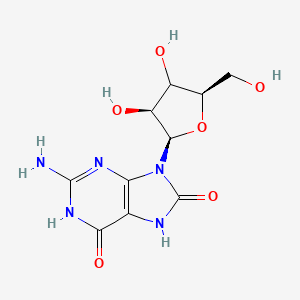

8-Hydroxy-xyloguanosine

説明

Structure

3D Structure

特性

分子式 |

C10H13N5O6 |

|---|---|

分子量 |

299.24 g/mol |

IUPAC名 |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |

InChI |

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4?,5+,8-/m1/s1 |

InChIキー |

FPGSEBKFEJEOSA-UKPFUCPKSA-N |

異性体SMILES |

C([C@@H]1C([C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |

正規SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Role of 8-Hydroxyguanosine in RNA Oxidation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-hydroxyguanosine (B14389) (8-OHG), a critical marker of RNA oxidation. It details its formation, biological consequences, and association with various diseases, along with methodologies for its detection and quantification.

Introduction to RNA Oxidation and 8-Hydroxyguanosine

Reactive oxygen species (ROS), generated during normal cellular metabolism and under oxidative stress, can damage cellular components, including ribonucleic acid (RNA).[1] Guanine (B1146940), having the lowest reduction potential among the nucleobases, is particularly susceptible to oxidation, leading to the formation of 8-hydroxyguanosine (8-OHG), also known as 8-oxoguanosine (8-oxoG).[2] This modification is a prominent and well-characterized biomarker for RNA oxidative damage.[1][3] Due to its single-stranded nature and lack of protective histones, RNA is considered more vulnerable to oxidative damage than DNA.[2][4] The presence of 8-OHG in RNA can disrupt a multitude of cellular processes, including mRNA translation and stability, and has been implicated in the pathology of numerous aging-related and neurodegenerative diseases.[2][5]

Formation of 8-Hydroxyguanosine

The formation of 8-OHG is a direct consequence of oxidative stress. ROS, such as hydroxyl radicals (•OH), readily attack the guanine base in RNA. The highly reactive hydroxyl radical can add to the C8 position of guanine, forming a C8-OH adduct. Subsequent loss of an electron and a proton results in the stable 8-OHG product.[6] This process can occur on all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).

Caption: Formation of 8-hydroxyguanosine (8-OHG) from guanine via ROS attack.

Biological Consequences of 8-OHG in RNA

The presence of 8-OHG in RNA transcripts has profound biological implications, primarily affecting protein synthesis and cellular homeostasis.

Impact on Translation and Protein Integrity

The oxidation of guanine to 8-OHG can alter its base-pairing properties. While it can still pair with cytosine, it can also mispair with adenine (B156593).[2][5] This ambiguity has significant consequences for translation:

-

Ribosome Stalling: The presence of 8-OHG in an mRNA codon severely inhibits translation. Studies have shown that the modification, regardless of its position within the codon, can reduce the rate of peptide-bond formation by more than three orders of magnitude, effectively stalling the ribosome.[7] This stalling can trigger mRNA surveillance pathways like no-go decay (NGD).[7]

-

Translational Errors: Although ribosome stalling is the primary effect, mispairing of 8-OHG with adenine can lead to the incorporation of incorrect amino acids, resulting in the synthesis of aberrant or non-functional proteins.[8][9] This accumulation of misfolded proteins can contribute to cellular dysfunction and is particularly relevant in the context of neurodegenerative diseases.[8][10]

-

Global Translation Repression: Widespread oxidation of abundant RNA species like rRNA and tRNA can lead to their degradation, depleting the cellular machinery required for protein synthesis and causing a global suppression of translation.[2][11][12]

Cellular Response and Degradation Pathways

Cells have evolved quality control mechanisms to manage oxidized RNA. Specific RNA-binding proteins (RBPs) can preferentially recognize and bind to 8-OHG-containing RNA, targeting it for degradation.

-

RNA-Binding Proteins: Proteins such as Polynucleotide Phosphorylase (PNPase), Y-box binding protein 1 (YB-1), and others have been identified to selectively bind 8-OHG-modified RNA.[2][4][5] These proteins are critical to the oxidative stress response and play a role in clearing damaged transcripts.[2]

-

No-Go Decay (NGD): As mentioned, ribosome stalling on oxidized mRNA is a potent trigger for the NGD pathway, which leads to the cleavage and subsequent degradation of the aberrant mRNA.[7][12]

Caption: Cellular signaling pathways affected by 8-OHG in mRNA.

Role in Disease and as a Biomarker

Elevated levels of 8-OHG are associated with a wide range of pathologies, making it a valuable biomarker for oxidative stress and disease progression.[10][13]

-

Neurodegenerative Diseases: Increased RNA oxidation is a prominent feature in diseases like Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS).[11][13][14] In AD, 8-OHG is abundant in the cytoplasm of vulnerable neurons, suggesting RNA is a major target of oxidative damage.[14] Studies suggest RNA oxidation may occur in the early stages of these diseases.[1][13]

-

Cancer: Cancer cells exhibit accelerated metabolism and higher ROS levels, leading to increased RNA oxidation.[11] Urinary 8-OHG has been investigated as a potential noninvasive biomarker for screening colorectal cancer.[11][15]

-

Metabolic and Cardiovascular Diseases: Elevated urinary 8-OHG levels have been linked to type 2 diabetes and are predictive of long-term mortality.[11] RNA oxidation is also detected in the cells of human atherosclerotic plaques.[10][11]

Quantitative Data on 8-OHG Levels

The quantification of 8-OHG provides a measure of the extent of oxidative stress. Levels can vary significantly depending on the biological sample, species, and pathological state.

| Sample Type | Condition | 8-OHG Level | Species | Reference |

| Urine | Colorectal Cancer Patients | 1.91 ± 0.63 nmol/mmol creatinine | Human | [15] |

| Urine | Healthy Volunteers | 1.33 ± 0.35 nmol/mmol creatinine | Human | [15] |

| Various Tissues | Normal/Basal | 5 to 15 8-oxo-Gsn residues per 10⁶ guanosines | Rat | [16] |

Experimental Protocols for 8-OHG Detection

Several methods are available for the detection and quantification of 8-OHG, each with its own advantages. The choice of method often depends on the sample type, required sensitivity, and available equipment.

Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

This method is commonly used for quantifying 8-OHG in various samples, including purified RNA and body fluids. Commercial kits are widely available.

Principle: This is a competitive immunoassay. An 8-OHG conjugate is pre-coated onto a microplate. The sample (containing unknown 8-OHG) and an anti-8-OHG antibody are added. The free 8-OHG in the sample competes with the coated 8-OHG for binding to the antibody. A secondary antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal. The signal intensity is inversely proportional to the amount of 8-OHG in the sample.

Detailed Methodology (Based on a typical commercial kit[17][18]):

-

Sample Preparation:

-

RNA Samples: Extract total RNA from cells or tissues using a standard protocol. Dissolve the extracted RNA in RNase-free water to a concentration of 1-5 mg/mL.[18] Digest the RNA to single nucleosides by incubating with nuclease P1 (5-20 units) for 2 hours at 37°C, followed by treatment with alkaline phosphatase (5-10 units) for 1 hour at 37°C.[18] Centrifuge the reaction mixture and use the supernatant for the assay.[18]

-

Urine/Serum/CSF: Clear samples can be diluted in Assay Diluent and used directly. Centrifuge samples with precipitates.[18] Note: The antibody may cross-react with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in these samples.[19]

-

-

Assay Procedure:

-

Prepare a standard curve using the provided 8-OHG standards (e.g., 0 to 40 ng/mL).[17]

-

Add 50 µL of the prepared samples or standards to the wells of the 8-OHG conjugate-coated plate.[18]

-

Add 50 µL of diluted anti-8-OHG antibody to each well. Incubate for 1 hour at room temperature on an orbital shaker.[18]

-

Wash the wells three times with 1X Wash Buffer.[18]

-

Add 100 µL of the diluted Secondary Antibody-Enzyme Conjugate to each well. Incubate for 1 hour at room temperature.[17]

-

Wash the wells three times with 1X Wash Buffer.[17]

-

Add 100 µL of Substrate Solution and incubate until sufficient color develops (typically 2-30 minutes).[17]

-

Add Stop Solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.

-

Calculate the 8-OHG concentration in the samples by comparing their absorbance to the standard curve.

-

Caption: Experimental workflow for 8-OHG quantification using competitive ELISA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of 8-OHG. It is considered a gold standard method.

Principle: This technique separates the components of a complex mixture using high-performance liquid chromatography (HPLC) and then detects and quantifies specific molecules based on their mass-to-charge ratio (m/z) using tandem mass spectrometry. Isotope-labeled internal standards are used for accurate quantification.

Detailed Methodology (General Protocol[15]):

-

Sample Preparation:

-

Prepare RNA samples and perform enzymatic digestion to nucleosides as described for the ELISA method.

-

For urine samples, a solid-phase extraction (SPE) step is typically required to clean up the sample and concentrate the analyte.[15]

-

Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₅-8-OHG) prior to processing.

-

-

LC Separation:

-

Inject the prepared sample into an HPLC or UPLC (ultra-performance liquid chromatography) system.

-

Separate the nucleosides using a suitable column (e.g., C18 reverse-phase) and a gradient elution with solvents like methanol (B129727) or acetonitrile (B52724) and water, often with an additive like formic acid.

-

-

MS/MS Detection:

-

The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native 8-OHG and the isotope-labeled internal standard are monitored.

-

This highly specific detection method minimizes interference from other molecules in the matrix.

-

-

Quantification:

-

Create a calibration curve by analyzing a series of standards with known concentrations.

-

Quantify the amount of 8-OHG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

8-hydroxyguanosine is a key product of RNA oxidation and a reliable biomarker of cellular oxidative stress. Its formation disrupts critical cellular processes, most notably protein synthesis, and is strongly implicated in the pathogenesis of cancer, neurodegenerative disorders, and metabolic diseases. Accurate quantification of 8-OHG using techniques like ELISA and LC-MS/MS is crucial for both basic research and clinical diagnostics. Future research will likely focus on further elucidating the specific RNA quality control pathways, identifying additional proteins involved in recognizing and resolving RNA damage, and exploring the therapeutic potential of targeting RNA oxidation pathways in various diseases. The development of even more sensitive and high-throughput detection methods will also be critical for advancing the use of 8-OHG as a clinical biomarker.[20][21]

References

- 1. Current perspectives on the clinical implications of oxidative RNA damage in aging research: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. 8-Hydroxyguanosine - Wikipedia [en.wikipedia.org]

- 4. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An active role for the ribosome in determining the fate of oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transcriptional mutagenesis mediated by 8-oxoG induces translational errors in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Significance of 8-oxoGsn in Aging-Related Diseases [aginganddisease.org]

- 11. Frontiers | Recent Advances: Molecular Mechanism of RNA Oxidation and Its Role in Various Diseases [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Role of RNA Oxidation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA Oxidation Is a Prominent Feature of Vulnerable Neurons in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 8-Hydroxyguanosine as a possible RNA oxidative modification marker in urine from colorectal cancer patients: Evaluation by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. FAQ: RNA Damage ELISA Kit (8-OHG) | Cell Biolabs [cellbiolabs.com]

- 20. Accurate identification of 8-oxoguanine in RNA with single-nucleotide resolution using ligase-dependent qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Editorial: Oxidative Damage of RNA: Structure, Function, and Biological Implications - From Nucleotides to Short and Long RNAs in Chemistry and Biology [frontiersin.org]

8-Hydroxyguanosine: An In-Depth Technical Guide to its Role as a Core Biomarker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxyguanosine (B14389) (8-OHG) and its deoxyribonucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), as pivotal biomarkers for oxidative stress. This document delves into the biochemical underpinnings of 8-OHG formation, detailed methodologies for its quantification, its application in various disease states, and the cellular mechanisms for its repair.

Introduction: The Significance of Oxidative Stress and 8-Hydroxyguanosine

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical driver of cellular damage and dysfunction.[1] ROS can inflict damage upon essential biomolecules, including lipids, proteins, and nucleic acids.[2] DNA is a particularly vulnerable target, with the guanine (B1146940) base exhibiting the lowest redox potential, making it highly susceptible to oxidative modification.[1]

The hydroxylation of guanine at the C8 position results in the formation of 8-hydroxyguanosine (in RNA) and 8-hydroxy-2'-deoxyguanosine (in DNA), one of the most abundant and mutagenic DNA lesions.[1][3] Due to its prevalence and relative stability, 8-OHdG has emerged as a key biomarker of oxidative DNA damage, reflecting both the cellular redox status and the cumulative genomic insult.[1][4] The accumulation of 8-OHdG can disrupt genomic integrity by inducing mispairing with adenine (B156593) during DNA replication, leading to G:C → T:A transversions, which are frequently observed in oncogenes and tumor suppressor genes.[1]

Upon repair of the damaged DNA, 8-OHdG is excised and excreted in the urine, making urinary levels of this biomarker a non-invasive tool to assess systemic oxidative stress.[5][6] Elevated levels of 8-OHdG in various biological fluids, including urine, plasma, and serum, have been associated with a wide spectrum of pathologies, such as cancer, neurodegenerative disorders, cardiovascular disease, and diabetes.[7][8][9]

Biochemical Formation and Cellular Repair of 8-Hydroxyguanosine

Reactive oxygen species, such as the hydroxyl radical (•OH), readily attack the guanine base in DNA, leading to the formation of an 8-hydroxy-7,8-dihydroguanyl radical, which is then oxidized to form 8-hydroxyguanosine.[5] This lesion is a significant threat to genomic stability.

The Guanine Oxidation (GO) Repair System

To counteract the deleterious effects of 8-OHG, cells have evolved a specialized DNA repair mechanism known as the Base Excision Repair (BER) pathway.[10] The key enzyme in this pathway is 8-oxoguanine DNA glycosylase 1 (OGG1), which recognizes and excises the 8-OHG base from the DNA backbone.[11]

If the 8-OHG lesion is not repaired before DNA replication, it can mispair with adenine, leading to a G:C to T:A transversion mutation in the subsequent round of replication.[12] The BER pathway also addresses these 8-OHG:A mispairs through the action of another glycosylase, MUTYH, which removes the incorrectly inserted adenine.[4]

Analytical Methodologies for 8-Hydroxyguanosine Quantification

Accurate and reliable quantification of 8-OHdG is crucial for its use as a biomarker. Several analytical techniques are employed, each with its own advantages and limitations.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): Considered a gold standard, this method offers high sensitivity and specificity.[5] It involves the separation of 8-OHdG from other urinary components by HPLC, followed by its detection using an electrochemical detector.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high accuracy and precision but requires derivatization of the analyte, which can be a source of variability.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that has become increasingly popular for the quantification of 8-OHdG in various biological matrices.[9][14] It offers the advantage of direct measurement without the need for derivatization.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available and offer a high-throughput and cost-effective method for 8-OHdG quantification.[6] However, they may be prone to cross-reactivity with other structurally similar molecules, potentially leading to an overestimation of 8-OHdG levels.[15]

Experimental Protocols

Quantification of Urinary 8-OHdG by ELISA

This protocol is a general guideline based on commercially available competitive ELISA kits.

Detailed Steps:

-

Reagent and Sample Preparation: Prepare all reagents, standards, and urine samples according to the kit manufacturer's instructions.[12][16] Urine samples may require centrifugation to remove any precipitates.[17]

-

Assay Procedure:

-

Add 50 µL of each standard and sample into the appropriate wells of the 8-OHdG pre-coated microplate.[12][18]

-

Immediately add 50 µL of the biotinylated detection antibody working solution to each well.[12]

-

Cover the plate and incubate for 45 minutes at 37°C.[12]

-

Aspirate the solution from each well and wash the plate three times with 1X Wash Solution.[12][18]

-

Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.[12]

-

Cover the plate and incubate for 30 minutes at 37°C.[18]

-

Aspirate and wash the plate five times with 1X Wash Solution.[12][18]

-

Add 90 µL of TMB substrate to each well and incubate at 37°C in the dark for 15-30 minutes.[12][18]

-

Add 50 µL of Stop Solution to each well to terminate the reaction.[12][18]

-

-

Data Analysis: Read the absorbance of each well at 450 nm using a microplate reader.[12] Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of 8-OHdG in the samples. It is recommended to normalize urinary 8-OHdG concentrations to creatinine (B1669602) levels to account for variations in urine dilution, with results expressed as ng/mg creatinine.[19]

Quantification of Urinary 8-OHdG by LC-MS/MS

This protocol outlines a general procedure for the analysis of 8-OHdG in urine using LC-MS/MS.

Detailed Steps:

-

Sample Preparation:

-

Thaw frozen urine samples and centrifuge to remove any particulate matter.

-

To 1.0 mL of urine, add an internal standard (e.g., 50 µL of 2.5 ppm 8-Hydroxy-2'-deoxyguanosine-¹⁵N₅).[8]

-

Perform a protein precipitation by adding 950 µL of acetonitrile containing 0.1% formic acid.[8]

-

Vortex the mixture and then centrifuge at 8000 rpm for 10 minutes.[8]

-

Transfer the supernatant to an autosampler vial for analysis.[8]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 or HILIC column for chromatographic separation. A typical mobile phase consists of two solvents, such as 1 mM ammonium (B1175870) fluoride (B91410) in water (A) and acetonitrile (B), run in a gradient program.[8] The flow rate is typically around 0.7 mL/min.[8]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[8] Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both 8-OHdG and its isotopically labeled internal standard.[8][20]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Quantify the concentration of 8-OHdG in the urine samples using the calibration curve.

-

Normalize the results to urinary creatinine concentration.

-

Applications of 8-Hydroxyguanosine as a Biomarker

Elevated levels of 8-OHdG have been implicated in a variety of diseases, making it a valuable biomarker for risk assessment, diagnosis, and monitoring of disease progression and therapeutic response.

Cancer

Increased oxidative DNA damage is a hallmark of carcinogenesis.[2] Numerous studies have reported elevated levels of 8-OHdG in patients with various types of cancer.

| Cancer Type | Biological Matrix | Patient 8-OHdG Level (mean ± SD) | Control 8-OHdG Level (mean ± SD) | Reference |

| Esophageal Squamous Cell Carcinoma | Urine | 15.6 ± 5.1 ng/mg creatinine | 5.8 ± 2.1 ng/mg creatinine | [2] |

| Bladder Cancer | Urine | 70.5 ± 38.2 ng/mg creatinine | 36.1 ± 24.5 ng/mg creatinine | [6] |

| Prostate Cancer | Urine | 58.8 ± 43.4 ng/mg creatinine | 36.1 ± 24.5 ng/mg creatinine | [6] |

Cardiovascular Disease

Oxidative stress is a key contributor to the pathogenesis of cardiovascular diseases (CVD), including atherosclerosis and heart failure.[3] A meta-analysis of 14 studies including 810 CVD patients and 1106 controls found significantly higher 8-OHdG levels in patients with CVD.[21]

| Condition | Biological Matrix | Patient 8-OHdG Level (Mean Difference) | 95% Confidence Interval | Reference |

| Cardiovascular Disease | Urine | 4.43 ng/mg creatinine | 1.71, 7.15 | [21] |

| Cardiovascular Disease | Blood | 1.42 ng/mL | 0.64, 2.21 | [21] |

| Heart Failure | Urine | 6.28 ng/mg creatinine | 4.01, 8.56 | [22] |

| Heart Failure | Blood | 0.36 ng/mL | 0.04, 0.69 | [22] |

Neurodegenerative Diseases

Oxidative damage to neuronal DNA is implicated in the progression of several neurodegenerative diseases. Studies have shown altered levels of 8-OHdG in patients with conditions such as Parkinson's disease and Huntington's disease.

| Disease | Biological Matrix | Patient 8-OHdG Level (mean ± SD) | Control 8-OHdG Level (mean ± SD) | Reference |

| Huntington's Disease | Plasma | 19.3 ± 3.2 pg/mL | 19.5 ± 4.7 pg/mL | [23] |

| Acute Ischemic Stroke (with Post-Stroke Depression) | Serum | 218.0 ng/L (median) | 164.8 ng/L (median) | [24] |

Conclusion and Future Perspectives

8-hydroxyguanosine has been firmly established as a reliable and informative biomarker of oxidative stress and DNA damage. Its quantification in accessible biological fluids like urine and blood provides a valuable tool for researchers and clinicians across various fields. The methodologies for its detection have evolved, with LC-MS/MS offering the highest degree of sensitivity and specificity.

Future research should focus on the standardization of analytical methods and the establishment of definitive reference ranges for different populations and age groups. Large-scale prospective studies are needed to further validate the prognostic value of 8-OHdG for various diseases and to assess its utility in monitoring the efficacy of antioxidant therapies and other interventions in clinical trials. The continued investigation of 8-OHdG will undoubtedly provide deeper insights into the role of oxidative stress in human health and disease, paving the way for improved diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Elevated levels of urinary 8-hydroxy-2′-deoxyguanosine and 8-isoprostane in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxy-2′-Deoxyguanosine and Cardiovascular Disease: a Systematic Review | springermedicine.com [springermedicine.com]

- 4. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodology for urinary 8-hydroxy-2'-deoxyguanosine analysis by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary 8-hydroxydeoxyguanosine and its analogs as DNA marker of oxidative stress: development of an ELISA and measurement in both bladder and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature | Semantic Scholar [semanticscholar.org]

- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 9. tjoddergisi.org [tjoddergisi.org]

- 10. Targeting the 8-oxodG Base Excision Repair Pathway for Cancer Therapy [mdpi.com]

- 11. Reconstitution of the base excision repair pathway for 7,8-dihydro-8-oxoguanine with purified human proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diurnal Variation of 8-hydroxy-2’-deoxyguanosine in Continuous Time Series of Two Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. file.elabscience.com [file.elabscience.com]

- 17. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cloud-clone.com [cloud-clone.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. 8-Hydroxy-2-Deoxyguanosine Levels and Cardiovascular Disease: A Systematic Review and Meta-Analysis of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Plasma 8-hydroxy-2′-deoxyguanosine Levels in Huntington Disease and Healthy Controls Treated with Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

The Discovery and History of 8-Hydroxyguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyguanosine (B14389) (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are among the most extensively studied biomarkers of oxidative stress and have profound implications in the fields of carcinogenesis, neurodegenerative diseases, and aging. This technical guide provides an in-depth exploration of the discovery and history of this critical molecule, detailing the seminal experiments, key methodologies, and the evolution of our understanding of its biological significance.

The Initial Discovery: A Serendipitous Finding

The story of 8-hydroxyguanosine begins in the early 1980s in the laboratory of Dr. Susumu Nishimura at the National Cancer Center Research Institute in Tokyo. In 1983, while investigating mutagens in heated glucose as a model for cooked food, Dr. Hiroshi Kasai, a researcher in Nishimura's lab, identified a novel guanosine (B1672433) derivative. This discovery was formally reported in 1984, marking the first identification of what would come to be known as 8-hydroxyguanosine.[1][2]

Contemporaneously, their research extended to the effects of ionizing radiation on DNA. In a landmark 1984 paper published in Gann, Kasai, Tanooka, and Nishimura reported the formation of 8-hydroxyguanine (B145757) in DNA irradiated with X-rays in an aqueous solution.[3] This finding was crucial as it directly linked the formation of this modified nucleoside to a well-known carcinogen and suggested that its production was a consequence of oxidative damage mediated by hydroxyl radicals.[3]

Early Experimental Protocols

The initial identification and quantification of 8-OHdG were made possible by the development of sensitive analytical techniques, most notably High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). The following sections detail the key experimental protocols from the foundational studies.

In Vitro Formation of 8-Hydroxydeoxyguanosine by X-Irradiation (Kasai et al., 1984)

This protocol describes the seminal experiment demonstrating the formation of 8-OHdG in DNA upon exposure to X-rays.

Objective: To identify and quantify the formation of modified DNA bases upon X-irradiation.

Methodology:

-

Sample Preparation: Calf thymus DNA was dissolved in a phosphate (B84403) buffer.

-

X-Irradiation: The DNA solution was subjected to various doses of X-irradiation.

-

DNA Hydrolysis: The irradiated DNA was enzymatically hydrolyzed to its constituent nucleosides. This was a critical step to release the modified base for analysis. The typical procedure involved a multi-enzyme digestion:

-

Incubation with DNase I.

-

Subsequent treatment with a phosphodiesterase (e.g., snake venom phosphodiesterase).

-

Finally, incubation with alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.

-

-

HPLC-ECD Analysis: The resulting mixture of nucleosides was analyzed by HPLC with an electrochemical detector. The electrochemical detector was highly sensitive for the easily oxidizable 8-OHdG, allowing for its detection at low concentrations.

DNA Extraction and Hydrolysis for 8-OHdG Analysis (General Protocol from the 1980s)

The accurate measurement of 8-OHdG in biological samples is highly dependent on the methods used for DNA extraction and hydrolysis, as artifactual oxidation of guanine (B1146940) can occur during sample preparation. Early protocols focused on minimizing this artifactual formation.

Objective: To isolate DNA from biological samples and hydrolyze it to nucleosides for 8-OHdG analysis, while minimizing ex vivo oxidation.

Methodology:

-

DNA Extraction:

-

Homogenization of tissues or cells in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) and a detergent to denature proteins and release nucleic acids.

-

Removal of proteins by enzymatic digestion with proteinase K, followed by phenol-chloroform extraction.

-

Precipitation of DNA with ethanol (B145695).

-

Washing the DNA pellet with 70% ethanol to remove residual salts and other contaminants.

-

-

DNA Hydrolysis:

-

The purified DNA was redissolved in a buffer (e.g., sodium acetate).

-

Enzymatic digestion was performed in a stepwise manner:

-

Nuclease P1 was added to digest the DNA into deoxynucleoside 3'-monophosphates.

-

Alkaline phosphatase was then added to dephosphorylate the mononucleotides into deoxynucleosides.

-

-

-

Analysis: The resulting deoxynucleoside mixture was then analyzed by HPLC-ECD.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from early studies on the formation of 8-OHdG.

Table 1: Formation of 8-OHdG in DNA by X-Irradiation (In Vitro)

| X-ray Dose (krad) | 8-OHdG Residues per 105 Guanine Residues | Reference |

| 10 | ~1.0 | Kasai et al., Gann, 1984 |

| 20 | ~2.0 | Kasai et al., Gann, 1984 |

| 40 | ~4.0 | Kasai et al., Gann, 1984 |

Table 2: Formation of 8-OHdG in Rat Liver DNA by N-nitrosodiethylamine (NDEA) (In Vivo)

| NDEA Dose (mg/kg body weight) | Time after Administration (hours) | 8-OHG Residues per 105 Guanine Residues | Reference |

| 100 | 6 | ~5.0 | Nakae et al., Cancer Research, 1997 |

| 100 | 24 | ~3.5 | Nakae et al., Cancer Research, 1997 |

| 100 | 72 | ~1.5 | Nakae et al., Cancer Research, 1997 |

| 10 | 6 | ~2.0 | Nakae et al., Cancer Research, 1997 |

| 1 | 6 | ~0.8 | Nakae et al., Cancer Research, 1997 |

Biological Significance and Signaling Pathways

The discovery of 8-OHdG quickly led to the understanding of its profound biological significance. It is now widely recognized as a key biomarker of oxidative DNA damage and has been implicated in a variety of pathological processes.

Mutagenesis: The G to T Transversion

One of the most significant consequences of the formation of 8-OHdG in DNA is its propensity to cause G:C to T:A transversion mutations during DNA replication.[4][5][6][7] This occurs because 8-oxoguanine can adopt a syn conformation, which allows it to form a Hoogsteen base pair with adenine (B156593).[8] When the DNA polymerase encounters an 8-oxoguanine in the template strand, it can mistakenly insert an adenine opposite it. In the subsequent round of replication, this adenine will then template the insertion of a thymine, completing the transversion.

A Novel Signaling Role: The OGG1-Ras Pathway

Beyond its role as a mutagenic lesion, recent research has uncovered a surprising signaling function for 8-oxoguanine in conjunction with its primary repair enzyme, 8-oxoguanine DNA glycosylase (OGG1). The OGG1 protein, after excising 8-oxoguanine from the DNA, can bind to the free 8-oxoguanine base. This complex then acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Ras, activating it.[9][10][11][12] Activated Ras, in turn, initiates downstream signaling cascades, such as the MAPK pathway, which can influence gene expression related to inflammation and cell proliferation.[9][10][13]

Conclusion

The discovery of 8-hydroxyguanosine by Kasai and Nishimura in the mid-1980s was a seminal moment in the study of oxidative stress and carcinogenesis. What began as an observation of a modified nucleoside in heated glucose and irradiated DNA has evolved into a deep understanding of a key molecular mechanism of DNA damage, mutagenesis, and, more recently, cellular signaling. The development of sensitive analytical techniques has been pivotal in this journey, allowing researchers to quantify this lesion in various biological contexts and to establish its role as a critical biomarker. The ongoing research into the multifaceted roles of 8-OHdG and its associated repair pathways continues to provide valuable insights into the pathogenesis of numerous diseases and offers potential targets for therapeutic intervention.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Formation of 8-hydroxyguanine residues in DNA by X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]

- 6. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 7. Cellular Levels of 8-Oxoguanine in either DNA or the Nucleotide Pool Play Pivotal Roles in Carcinogenesis and Survival of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 9. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

8-Hydroxyguanosine: A Comprehensive Technical Guide on a Key Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyguanosine (B14389) (8-OHG) and its deoxyribonucleoside form, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are pivotal biomarkers for measuring the effect of endogenous oxidative damage to nucleic acids.[1][2][3] As one of the predominant forms of free radical-induced oxidative lesions, 8-OHG is extensively used to assess the risk and progression of various diseases, including cancer and neurodegenerative disorders.[1][4] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of 8-hydroxyguanosine, with a focus on its role in cellular signaling and detailed experimental protocols for its analysis.

Chemical Structure and Properties

8-Hydroxyguanosine is an oxidized derivative of the purine (B94841) nucleoside guanosine.[5] The addition of a hydroxyl group at the C8 position of the guanine (B1146940) base makes it susceptible to further oxidation and alters its base-pairing properties, leading to potential mutations.[4][6]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₆ | [7] |

| Molar Mass | 299.24 g/mol | [5][7] |

| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione | [7] |

| CAS Number | 3868-31-3 | [7] |

| Synonyms | 8-Oxoguanosine, 7,8-dihydro-8-oxoguanosine | [7] |

Biological Significance and Role in Disease

The formation of 8-OHG is a direct consequence of cellular exposure to reactive oxygen species (ROS), which can damage both nuclear and mitochondrial DNA and RNA.[1][3] Elevated levels of 8-OHG are associated with a range of pathological conditions.

Carcinogenesis: 8-OHG is a well-established marker for carcinogenesis.[1][3] Its formation in DNA can lead to G:C to T:A transversion mutations if not repaired, contributing to the initiation and promotion of cancer.[4] Increased levels of 8-OHG have been detected in various cancers, including prostate and gastric cancer.[8][9]

Neurodegenerative Diseases: Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[4][9] The brain's high oxygen consumption and lipid-rich environment make it particularly vulnerable to oxidative damage.[4] Consequently, elevated levels of 8-OHG are found in the brains of patients with these conditions.[9][10]

Signaling Pathways Involving 8-Hydroxyguanosine

Recent research has unveiled that 8-OHG is not merely a marker of damage but also an active participant in cellular signaling.

Base Excision Repair and Ras Signaling: The primary repair mechanism for 8-oxoG in DNA is the base excision repair (BER) pathway, initiated by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1).[4][11] OGG1 excises the 8-oxoG base, which can then, in complex with OGG1, interact with and activate small GTPases of the Ras family.[11] This activation can trigger downstream signaling cascades, such as the Raf-MEK-ERK pathway, influencing gene expression.[11]

Rac1 Inactivation: 8-OHdG has been shown to inhibit the activity of Rac1, a small GTPase involved in NADPH oxidase activation and subsequent ROS production in vascular smooth muscle cells.[12] By stabilizing the Rac1-GEF complex, 8-OHdG can attenuate deleterious effects such as cell proliferation and migration.[12]

Experimental Protocols

Accurate quantification of 8-hydroxyguanosine is crucial for its use as a biomarker. Several analytical methods are employed, each with its own advantages and limitations.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a widely used and sensitive method for the quantification of 8-OHdG.

-

Sample Preparation: DNA is isolated from cells or tissues and subjected to enzymatic hydrolysis to release individual nucleosides.

-

Chromatographic Separation: The nucleoside mixture is injected into an HPLC system equipped with a C18 reverse-phase column. An isocratic mobile phase, typically a mixture of aqueous buffer and methanol, is used for separation.

-

Electrochemical Detection: The eluent passes through an electrochemical detector. 8-OHdG is electrochemically active and can be selectively oxidized at a specific potential, generating a current that is proportional to its concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity.

-

Sample Preparation: Similar to HPLC-ECD, DNA is extracted and enzymatically digested.

-

LC Separation: The digested sample is separated using a reverse-phase HPLC column.

-

Mass Spectrometric Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. The specific mass-to-charge ratio (m/z) of the parent ion of 8-OHdG and its characteristic fragment ions are monitored for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method suitable for screening large numbers of samples.

-

Principle: This method utilizes a specific monoclonal antibody that recognizes 8-OHdG.

-

Procedure: A competitive ELISA format is commonly used. The sample containing 8-OHdG is mixed with a fixed amount of enzyme-labeled 8-OHdG and added to a microplate pre-coated with the anti-8-OHdG antibody. The free and enzyme-labeled 8-OHdG compete for binding to the antibody. After washing, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of 8-OHdG in the sample.

Conclusion

8-Hydroxyguanosine is a critical biomarker of oxidative stress with profound implications for a wide range of diseases. Its role extends beyond that of a passive marker of damage to an active participant in cellular signaling pathways. A thorough understanding of its chemical properties, biological functions, and the precise methodologies for its detection is essential for researchers, scientists, and drug development professionals working to unravel the complexities of oxidative stress-related pathologies and to develop novel therapeutic interventions. The continued investigation into the multifaceted roles of 8-hydroxyguanosine promises to yield further insights into disease mechanisms and potential therapeutic targets.

References

- 1. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 8-Hydroxyguanosine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 8-Hydroxyguanosine | C10H13N5O6 | CID 135407175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Oxidative stress marker 8-hydroxyguanosine is more highly expressed in prostate cancer than in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Significance of 8-oxoGsn in Aging-Related Diseases [aginganddisease.org]

- 10. caymanchem.com [caymanchem.com]

- 11. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 8-Hydroxyguanosine Formation in RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 8-hydroxyguanosine (B14389) (8-oxoG), a critical biomarker of oxidative damage in RNA. Understanding the intricacies of its formation, the cellular responses it elicits, and the methods for its detection is paramount for research in aging, neurodegenerative diseases, and the development of novel therapeutic strategies.

The Genesis of an Oxidative Lesion: Formation of 8-Hydroxyguanosine

The formation of 8-hydroxyguanosine (8-oxoG), also referred to as 8-oxo-7,8-dihydroguanosine, is a direct consequence of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. RNA, being predominantly single-stranded and lacking the protective histone proteins that shield DNA, is particularly susceptible to oxidative attack.[1][2] Of the four ribonucleobases, guanosine (B1672433) possesses the lowest oxidation potential, rendering it the most frequent target for ROS-mediated damage.[2][3]

The primary culprit in the formation of 8-oxoG is the hydroxyl radical (•OH), a highly reactive ROS.[4][5] This radical is primarily generated endogenously through the Fenton and Haber-Weiss reactions, which involve the iron-catalyzed reduction of hydrogen peroxide (H₂O₂).[1][5] Exogenous sources such as ultraviolet radiation and various chemical agents can also contribute to the generation of ROS and subsequent RNA oxidation.[1]

The chemical reaction involves the addition of a hydroxyl radical to the C8 position of the guanine (B1146940) base, followed by a one-electron oxidation, resulting in the formation of the stable 8-oxoG lesion.[4] This modification has significant biological consequences, as it can disrupt base pairing, leading to translational errors, and alter RNA-protein interactions, thereby affecting mRNA stability and localization.[6][7][8]

Quantitative Insights into 8-Hydroxyguanosine Formation

The induction of oxidative stress leads to a quantifiable increase in the levels of 8-oxoG in cellular RNA. The following tables summarize key quantitative data from experimental studies, providing a comparative view of 8-oxoG formation under different conditions.

| Condition | Organism/Cell Line | Fold Increase in 8-oxoG/10⁵ Guanosine | Reference |

| 1 mM H₂O₂ treatment (15 min) | E. coli | ~4.5-fold | [1] |

| 5 mM H₂O₂ treatment (15 min) | E. coli | ~8-fold | [1] |

| 10 mM H₂O₂ treatment (15 min) | E. coli | ~10-fold | [1] |

| 5 mM H₂O₂ treatment (1 hr) | Human lung adenocarcinoma cells (A549) | 14-fold higher in RNA than in DNA | [9] |

| Parameter | Value | Organism/Cell Line | Reference |

| Basal level of 8-oxo-dG in DNA (per 10⁵ dG) | < 0.2 | E. coli | [1] |

| Basal level of 8-oxoG in RNA (per 10⁵ G) | ~0.8 | E. coli | [1] |

| H₂O₂-induced 8-oxo-dG in DNA (5mM, 15 min; per 10⁵ dG) | ~0.7 | E. coli | [1] |

| H₂O₂-induced 8-oxoG in RNA (5mM, 15 min; per 10⁵ G) | ~6-7 | E. coli | [1] |

| Half-life of [¹⁸O]-8-oxoGuo in RNA | ~12.5 hours | Human lung adenocarcinoma cells (A549) | [9] |

| Half-life of [¹⁸O]-8-oxodGuo in DNA | ~20.7 hours | Human lung adenocarcinoma cells (A549) | [9] |

Experimental Protocols for the Detection of 8-Hydroxyguanosine

Accurate detection and quantification of 8-oxoG are crucial for studying oxidative stress. The following are detailed methodologies for key experiments cited in the literature.

Quantification of 8-Hydroxyguanosine using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive ELISA format for the quantitative measurement of 8-OHG.

Materials:

-

8-OHG coated 96-well plate

-

Anti-8-OHG Antibody

-

HRP-conjugated secondary antibody

-

8-OHG standards

-

Assay Diluent

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Reagent (e.g., TMB)

-

Stop Solution (e.g., 1N H₂SO₄)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

RNA Isolation: Extract total RNA from cells or tissues using a standard protocol (e.g., TRIzol).

-

RNA Digestion: Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Sample Dilution: Dilute the digested RNA samples and 8-OHG standards to the desired concentration range in Assay Diluent.[10]

-

-

Assay Performance:

-

Add 50 µL of the diluted standards and samples to the wells of the 8-OHG coated plate.

-

Add 50 µL of diluted anti-8-OHG antibody to each well (except the blank).

-

Incubate for 1 hour at room temperature on an orbital shaker.[10][11]

-

Wash the wells six times with 300 µL of 1X Wash Buffer per well.[11]

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well (except the blank).

-

Incubate for 1 hour at room temperature.[11]

-

Wash the wells again as described above.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark until color develops.[11]

-

Stop the reaction by adding 100 µL of Stop Solution.[11]

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of 8-OHG in the samples by interpolating their absorbance values on the standard curve. The concentration of 8-OHG is inversely proportional to the signal.

-

In Situ Detection of 8-Hydroxyguanosine using Immunocytochemistry (ICC)

This protocol allows for the visualization of 8-oxoG within cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody against 8-OHG

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Preparation:

-

Seed cells on sterile glass coverslips in a culture plate and grow to the desired confluency.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

-

Staining:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.[12]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 10% normal goat serum for 1 hour at room temperature.[12]

-

Dilute the primary anti-8-OHG antibody in the blocking solution and incubate with the cells overnight at 4°C or for 2 hours at room temperature.[12]

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate with the cells for 1-2 hours at room temperature, protected from light.[12][13]

-

Wash the cells three times with PBS, protected from light.

-

-

Mounting and Visualization:

-

Mount the coverslips onto microscope slides using an antifade mounting medium containing a nuclear counterstain like DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Quantification of 8-Hydroxyguanosine using High-Performance Liquid Chromatography (HPLC)

HPLC coupled with electrochemical detection (ECD) or mass spectrometry (MS) provides a highly sensitive and specific method for 8-oxoG quantification.

Materials:

-

HPLC system with an electrochemical or mass spectrometry detector

-

C18 reverse-phase column

-

Mobile phase (e.g., phosphate (B84403) buffer with a suitable organic modifier)

-

8-OHG and guanosine standards

-

Nuclease P1

-

Alkaline phosphatase

Procedure:

-

Sample Preparation:

-

Isolate total RNA from the biological sample.

-

Digest the RNA to nucleosides using nuclease P1 and alkaline phosphatase.[14]

-

-

HPLC Analysis:

-

Data Analysis:

-

Quantify the amounts of 8-OHG and guanosine by comparing their peak areas to those of the standards.

-

Express the level of RNA oxidation as the ratio of 8-OHG to 10⁵ or 10⁶ guanosine molecules.

-

Cellular Responses to 8-Hydroxyguanosine in RNA

The presence of 8-oxoG in RNA is not a passive event. It triggers a cascade of cellular responses aimed at mitigating the potential damage. These responses involve the recognition of the oxidized RNA and its subsequent degradation, which in turn can activate downstream signaling pathways.

Recognition and Degradation of Oxidized RNA

Specialized RNA-binding proteins have been identified that preferentially bind to 8-oxoG-containing RNA, marking it for degradation.

-

Polynucleotide Phosphorylase (PNPase): This 3'-to-5' exoribonuclease is a key player in the quality control of oxidized RNA in both bacteria and humans.[4][6] PNPase exhibits a higher binding affinity for 8-oxoG-containing RNA compared to its unmodified counterpart.[10] Upon binding, PNPase is thought to initiate the degradation of the oxidized transcript, although recent evidence suggests it may stall at the 8-oxoG site, potentially recruiting other factors for the complete removal of the damaged RNA.[16][17]

-

Heterogeneous Nuclear Ribonucleoprotein D (hnRNPD/AUF1): This protein is another critical factor in the recognition and selective degradation of oxidized mRNA.[8][18] By binding to 8-oxoG-modified transcripts, hnRNPD can target them for decay, thereby preventing the translation of potentially erroneous proteins.[18][19]

Downstream Signaling Pathways

The accumulation of oxidized RNA and the subsequent cellular response can activate several key signaling pathways, linking oxidative stress to broader cellular processes like inflammation and cell fate decisions.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of the MAPK signaling cascades, including the ERK, JNK, and p38 pathways.[2][20] The generation of ROS and the presence of cellular damage, including oxidized RNA, can trigger the phosphorylation and activation of upstream kinases, leading to a cellular response that can range from proliferation to apoptosis, depending on the context and duration of the stress.[2]

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of the inflammatory response and is also activated by oxidative stress.[8] ROS can influence the activity of the IκB kinase (IKK) complex, leading to the release and nuclear translocation of NF-κB, where it drives the transcription of pro-inflammatory and anti-apoptotic genes.[5][9] The interplay between RNA oxidation and NF-κB activation is an area of active investigation, suggesting a mechanism by which oxidative damage can contribute to inflammatory conditions.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.

References

- 1. journals.asm.org [journals.asm.org]

- 2. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Oxidative RNA Damage in the Pathogenesis and Treatment of Type 2 Diabetes [frontiersin.org]

- 4. Frontiers | Recent Advances: Molecular Mechanism of RNA Oxidation and Its Role in Various Diseases [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. Current perspectives on the clinical implications of oxidative RNA damage in aging research: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. oxfordbiomed.com [oxfordbiomed.com]

- 10. portlandpress.com [portlandpress.com]

- 11. pnas.org [pnas.org]

- 12. HNRNPD regulates the biogenesis of circRNAs and the ratio of mRNAs to circRNAs for a set of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hnrnpd heterogeneous nuclear ribonucleoprotein D [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. Selective 8-oxo-rG stalling occurs in the catalytic core of polynucleotide phosphorylase (PNPase) during degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective 8-oxo-rG stalling occurs in the catalytic core of polynucleotide phosphorylase (PNPase) during degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Unraveling a cytoplasmic role for hnRNP D in the in vivo mRNA destabilization directed by the AU-rich element - PMC [pmc.ncbi.nlm.nih.gov]

- 18. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 19. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. frontierspartnerships.org [frontierspartnerships.org]

8-Hydroxyguanosine: A Core Biomarker and Mediator in Neurodegenerative Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a well-established pathogenic factor in a host of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The damage to cellular macromolecules by reactive oxygen species (ROS) is a critical aspect of this pathology. 8-hydroxyguanosine (B14389) (8-OHG) and its deoxyribonucleoside counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are major products of oxidative damage to RNA and DNA, respectively. Their levels are frequently elevated in the tissues and bodily fluids of patients with these conditions, positioning them as key biomarkers for assessing oxidative stress and disease progression.[1][2] This technical guide provides a comprehensive overview of the role of 8-hydroxyguanosine in neurodegenerative diseases, with a focus on quantitative data, detailed experimental protocols for its detection, and the signaling pathways involved in its metabolism and pathological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for these devastating disorders.

Introduction: The Significance of 8-Hydroxyguanosine in Neurodegeneration

Guanine (B1146940) is the most susceptible of the DNA bases to oxidative damage due to its low redox potential. The hydroxylation of guanine at the C8 position by ROS, such as the hydroxyl radical, results in the formation of 8-hydroxyguanosine (in RNA) and 8-hydroxy-2'-deoxyguanosine (in DNA). These lesions are promutagenic as they can mispair with adenine (B156593) during replication, leading to G:C to T:A transversions. Beyond its mutagenic potential, the accumulation of 8-OHdG in both nuclear and mitochondrial DNA can lead to cellular dysfunction and death, processes that are central to the pathology of neurodegenerative diseases. The presence of 8-OHG in RNA can also impair protein synthesis and other cellular processes.

The cellular response to 8-OHdG involves a complex network of DNA repair enzymes. The base excision repair (BER) pathway is primarily responsible for the removal of 8-OHdG from DNA. Key enzymes in this pathway include 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises 8-OHdG, and MutY homolog (MUTYH), which removes adenine misincorporated opposite 8-OHdG. Furthermore, the enzyme MTH1 (NUDT1) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing 8-oxo-dGTP, thus preventing its incorporation into DNA.[3] The interplay of these enzymes is critical in maintaining genomic integrity and preventing the neurotoxic effects of oxidative stress.

Quantitative Data: 8-OHdG Levels in Neurodegenerative Diseases

The quantification of 8-OHdG in various biological samples, including cerebrospinal fluid (CSF), urine, plasma, and brain tissue, serves as a valuable biomarker for assessing the extent of oxidative DNA damage in neurodegenerative diseases. The following tables summarize key quantitative findings from various studies.

Table 1: 8-OHdG Levels in Parkinson's Disease (PD)

| Biological Sample | Patient Group | 8-OHdG Concentration/Level | Control Group Concentration/Level | Fold Change/Significance | Reference(s) |

| Substantia Nigra | PD | Significantly increased 8-OHG levels | - | p = 0.0002 | [4] |

| Substantia Nigra | PD | Significantly greater proportion of 8OHG immunoreactive neurons | - | - | [5] |

| Urine (ng/mg creatinine) | PD (by Hoehn and Yahr stage) | Stage I: 15.0 ± 1.1, Stage II: 22.9 ± 1.8, Stage III: 30.2 ± 3.2, Stage IV: 36.9 ± 2.3, Stage V: 46.6 ± 2.0 | - | Increased with disease stage | [6] |

| Plasma (8-OHdG/2-dG ratio) | de novo PD and PD | Significantly higher | - | p < 0.01 | [6] |

| Urine (8-OHdG/2-dG ratio) | PD | Significantly higher | - | p < 0.01 | [6] |

| Substantia Nigra (rat model) | 6-OHDA-lesioned rats | Significantly elevated | Sham controls | - | [7] |

Table 2: 8-OHdG/8-OHG Levels in Alzheimer's Disease (AD) and Mild Cognitive Impairment (MCI)

| Biological Sample | Patient Group | 8-OHdG/8-OHG Concentration/Level | Control Group Concentration/Level | Fold Change/Significance | Reference(s) |

| CSF (8-OHG) | AD | Approximately fivefold higher | - | p < 0.001 | [8] |

| Urine | MCI-AD | Higher 8-OHdG and 8-OHdG/2dG ratio | Healthy participants | p = 0.000 (8-OHdG), p = 0.019 (ratio) | [9] |

| Urine | Individuals with lower cognitive scores | Higher 8-OHdG associated with lower global cognitive scores | - | - | [1] |

| Urine (8-oxoGsn/Cre) | Frail CVD patients with MCI | Independently associated with MCI (OR = 1.769) | - | p = 0.002 | [10] |

| CSF | AD | Median 0.89 ng/ml (0.125–1.85 ng/ml) | - | No significant difference from controls in this study | [2] |

Signaling and Repair Pathways

The cellular response to 8-OHdG formation and its subsequent effects on neuronal fate are governed by specific signaling and DNA repair pathways.

The Base Excision Repair (BER) Pathway for 8-OHdG

The primary defense against the deleterious effects of 8-OHdG is the Base Excision Repair (BER) pathway.

Figure 1: The Base Excision Repair pathway for 8-OHdG.

The Role of MTH1 in Sanitizing the Nucleotide Pool

The MTH1 enzyme prevents the incorporation of oxidized nucleotides into the DNA, providing a crucial first line of defense.

Figure 2: MTH1 pathway for nucleotide pool sanitation.

MUTYH-Mediated Neurodegeneration

While OGG1 and MTH1 are protective, the action of MUTYH in the context of 8-OHdG can paradoxically lead to neurodegeneration.

Figure 3: MUTYH-mediated neurodegeneration pathway.

Experimental Protocols

Accurate and reproducible quantification of 8-OHdG is paramount for its use as a biomarker. The following are detailed methodologies for key experiments.

General Experimental Workflow for 8-OHdG Analysis

References

- 1. Urinary 8-Hydroxy-2-deoxyguanosine and Cognitive Function in Puerto Rican Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. MTH1 and OGG1 maintain a low level of 8-oxoguanine in Alzheimer's brain, and prevent the progression of Alzheimer's pathogenesis [escholarship.org]

- 4. Oxidative DNA damage in the parkinsonian brain: an apparent selective increase in 8-hydroxyguanine levels in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parkinson's disease is associated with oxidative damage to cytoplasmic DNA and RNA in substantia nigra neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. centrostressossidativo.it [centrostressossidativo.it]

- 7. Increased 8-OHdG levels in the urine, serum, and substantia nigra of hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Remarkable increase in the concentration of 8-hydroxyguanosine in cerebrospinal fluid from patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Urinary 8-OxoGsn as a Potential Indicator of Mild Cognitive Impairment in Frail Patients With Cardiovascular Disease [frontiersin.org]

Spontaneous Formation of 8-Hydroxyguanosine In Vitro: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyguanosine (B14389) (8-OHG) and its deoxyribonucleoside analog, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG or 8-oxo-dG), are major products of oxidative damage to RNA and DNA, respectively. They are widely recognized as critical biomarkers for oxidative stress and are implicated in carcinogenesis, neurodegenerative diseases, and aging. While often studied in the context of cellular metabolism and exposure to exogenous agents, the spontaneous formation of these lesions in vitro during sample handling and analysis is a significant challenge that can lead to erroneous data and misinterpretation of results. This technical guide provides an in-depth overview of the mechanisms underlying the spontaneous formation of 8-hydroxyguanosine, methods to minimize its artifactual generation, and detailed protocols for its accurate quantification.

Core Concepts: The Chemistry of Spontaneous 8-Hydroxyguanosine Formation

The spontaneous formation of 8-hydroxyguanosine in vitro is primarily a chemical process driven by the oxidation of guanine (B1146940) residues. Guanine is the most susceptible of the nucleic acid bases to oxidation due to its low redox potential. The primary culprits in this process are reactive oxygen species (ROS).

Mechanism of Formation:

The reaction of guanine with hydroxyl radicals (•OH) is a key pathway for the formation of 8-OHG.[1][2] This process can be summarized in the following steps:

-

Hydroxyl Radical Attack: The hydroxyl radical attacks the C8 position of the guanine base, forming a C8-OH-adduct radical.

-

Oxidation and Deprotonation: This unstable radical intermediate can then lose an electron and a proton to form the stable 8-hydroxyguanosine.[1]

Another proposed pathway involves the formation of a guanine radical cation (G•+), which then reacts with water at the C8 position to yield the same C8-OH-adduct radical.[3]

Sources of Reactive Oxygen Species in Vitro:

Several factors can contribute to the generation of ROS during laboratory procedures, leading to the artifactual formation of 8-OHG:

-

Fenton and Haber-Weiss Reactions: Trace amounts of transition metals, such as iron (Fe²⁺) and copper (Cu⁺), can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), which may be present in buffers and solutions.

-

Exposure to Light: Fluorescent light, particularly at shorter wavelengths, can induce the formation of ROS and has been identified as a significant contributor to the artificial generation of 8-oxo-dG.[4]

-

Auto-oxidation of Reagents: Certain laboratory reagents can auto-oxidize, producing ROS as byproducts.

-

Sample Processing: Procedures such as drying under vacuum and the use of some solid-phase extraction cartridges can increase the levels of measured 8-oxo-dG.[5][6]

Data Presentation: Artifactual Formation of 8-oxo-dG

The following table summarizes quantitative data from studies investigating the artifactual formation of 8-oxo-dG during DNA isolation and processing. These findings underscore the critical need for meticulous sample handling.

| Condition | Fold Increase in 8-oxo-dG / Level of 8-oxo-dG | Reference |

| DNA Isolation and Processing | ||

| Use of fluorescent light box during workup | 16.4 ± 1.6 to 28.7 ± 6 8-oxodG/10⁶ nucleotides | [4] |

| Absence of fluorescent light box | 3.1 ± 0.4 to 3.4 ± 0.2 8-oxodG/10⁶ nucleotides | [4] |

| Drying under vacuum or purification with C18 cartridges | Increase of 6.8-30 8-oxodG/10⁶ dG | [5][6] |

| Inhibitors of Artifactual Formation | ||

| Addition of 0.3 mM PBN or TEMPO, or 6.8 mM 8-hydroxy-quinoline | 0.8 ± 0.1 to 1.8 ± 0.5 8-oxodG/10⁶ nucleotides | [4] |

| Use of desferrioxamine (DFO) | Reduction in artifactual formation, but not complete protection | [5] |

Experimental Protocols

Accurate quantification of 8-OHG and 8-OHdG requires robust analytical methods and stringent measures to prevent artifactual formation. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely used and reliable techniques.[7][8]

Protocol 1: Minimizing Artifactual 8-oxo-dG Formation During DNA Isolation

This protocol incorporates measures to prevent the spontaneous oxidation of guanine during the extraction of DNA from biological samples.

Materials:

-

DNAzol reagent (or similar guanidine-based lysis buffer)

-

Chelex-treated, deionized water

-

Deferoxamine (B1203445) (DFO)

-

Ethanol (75% and 100%), ice-cold

-

Microcentrifuge tubes

Procedure:

-

Buffer Preparation: Prepare all aqueous solutions using Chelex-treated, deionized water to remove trace metal ions. Add deferoxamine to all buffers to a final concentration of 0.1 mM to chelate any remaining transition metals.

-

Cell Lysis: Homogenize cells or tissues in cold DNAzol reagent according to the manufacturer's instructions. Perform all steps on ice to minimize metabolic activity and potential ROS generation.

-

DNA Precipitation: Precipitate the DNA by adding ethanol.

-

DNA Washing: Wash the DNA pellet with 75% ethanol.

-

DNA Resuspension: Resuspend the DNA pellet in a small volume of Chelex-treated buffer containing 0.1 mM DFO.

-

Storage: Store the purified DNA at -80°C until analysis.

Protocol 2: Quantification of 8-oxo-dG by HPLC-ECD

This protocol provides a general framework for the analysis of 8-oxo-dG. Specific parameters may need to be optimized for individual laboratory setups.[9][10][11]

Materials:

-

Purified DNA sample

-

Nuclease P1

-

Alkaline Phosphatase

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., 50 mM sodium acetate, pH 5.1, with 5-10% methanol)

-

8-oxo-dG and 2'-deoxyguanosine (B1662781) (dG) standards

Procedure:

-

DNA Digestion:

-

Denature the DNA by heating at 100°C for 3 minutes, then rapidly cool on ice.

-

Digest the DNA to nucleosides by incubating with nuclease P1 at 37°C for 30 minutes.

-

Add alkaline phosphatase and continue incubating at 37°C for another 30-60 minutes.

-

-

Sample Preparation:

-

Filter the digested sample through a 0.22 µm filter to remove any particulate matter.

-

-

HPLC-ECD Analysis:

-

Inject the filtered sample onto the HPLC system.

-

Separate the nucleosides using a C18 column with an isocratic mobile phase.

-

Detect 8-oxo-dG and dG using an electrochemical detector. The optimal potential for 8-oxo-dG detection is typically around +0.25 V to minimize interference from other DNA components.[7]

-

-

Quantification:

-

Generate standard curves for both 8-oxo-dG and dG using known concentrations of standards.

-

Quantify the amount of 8-oxo-dG and dG in the sample by comparing their peak areas to the respective standard curves.

-

Express the level of oxidative damage as the ratio of 8-oxo-dG to 10⁶ dG.

-

Protocol 3: Quantification of 8-oxo-dG by LC-MS/MS

LC-MS/MS offers high sensitivity and selectivity for the quantification of 8-oxo-dG.[12][13][14][15]

Materials:

-

Purified and digested DNA sample (as in Protocol 2)

-

LC-MS/MS system (e.g., triple quadrupole)

-

C18 or HILIC column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

Stable isotope-labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG)

Procedure:

-

Sample Preparation:

-

To the digested DNA sample, add a known amount of the stable isotope-labeled internal standard.

-

The sample may require solid-phase extraction (SPE) for cleanup and concentration, though online SPE is recommended to minimize artifacts.[5]

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable column and gradient elution.

-

Detect the analytes using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Calculate the ratio of the peak area of 8-oxo-dG to the peak area of the internal standard.

-

Determine the concentration of 8-oxo-dG in the sample using a calibration curve prepared with known concentrations of 8-oxo-dG and a constant concentration of the internal standard.

-

Mandatory Visualizations

Caption: Mechanism of spontaneous 8-hydroxyguanosine formation.

Caption: Experimental workflow for 8-oxo-dG analysis.

Caption: Factors influencing artifactual 8-OHG formation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Artifactual formation of 8-oxo-2'-deoxyguanosine: role of fluorescent light and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prevention of artifactual oxidation in determination of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine by isotope-dilution LC-MS/MS with automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination [mdpi.com]

- 8. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2'-deoxyguanosine, in Cultured Cells and Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 14. tjoddergisi.org [tjoddergisi.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Detecting Oxidative Stress: Application Notes and Protocols for the Quantification of 8-Hydroxyguanosine in Biological Samples

Introduction

8-Hydroxyguanosine (B14389) (8-OHG), and its deoxyribonucleoside form 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are widely recognized as sensitive and reliable biomarkers of oxidative DNA damage. The formation of these lesions is a consequence of cellular exposure to reactive oxygen species (ROS), which can be generated from both endogenous metabolic processes and exogenous sources such as environmental toxins and radiation. The accumulation of 8-OHG in DNA is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][3] Consequently, the accurate and precise measurement of 8-OHG in various biological samples is of paramount importance for researchers, scientists, and drug development professionals in understanding disease mechanisms, assessing the efficacy of therapeutic interventions, and identifying potential toxicities.